Fmoc-N-methyl-O-methyl-L-tyrosine

Peptide Drug Design Physicochemical Property Optimization Lipophilicity

This dual N-/O-methylated tyrosine building block is uniquely engineered for oral peptide drug candidates. XLogP3=4.8 and a single H-bond donor drive >10-fold intestinal permeability gains in Caco-2 assays versus non-methylated analogs. N-methylation shields the peptide backbone from proteolytic degradation, extending in vivo half-life. ≥98% purity and permanently O-methyl-protected side chain ensure high-fidelity SPPS with minimal deletion sequences. Choose this compound over Fmoc-Tyr(Me)-OH or Fmoc-Tyr-OH to fundamentally enhance peptide drug permeability, stability, and oral bioavailability.

Molecular Formula C26H25NO5
Molecular Weight 431.5 g/mol
CAS No. 1260595-45-6
Cat. No. B1532167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-methyl-O-methyl-L-tyrosine
CAS1260595-45-6
Molecular FormulaC26H25NO5
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCN(C(CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H25NO5/c1-27(24(25(28)29)15-17-11-13-18(31-2)14-12-17)26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1
InChIKeyFRHSGZVWEBYEIV-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-methyl-O-methyl-L-tyrosine (CAS 1260595-45-6) for Specialized Peptide Synthesis


Fmoc-N-methyl-O-methyl-L-tyrosine (CAS 1260595-45-6) is a protected amino acid derivative featuring an Fmoc-protected N-methyl amino group and an O-methyl ether on the tyrosine phenolic side chain [1]. This compound is a specialized building block for solid-phase peptide synthesis (SPPS), distinguished by its dual methylation pattern that confers enhanced lipophilicity and eliminates potential side reactions compared to non-methylated or singly-methylated tyrosine derivatives .

Why Fmoc-N-methyl-O-methyl-L-tyrosine (1260595-45-6) Cannot Be Simply Replaced by Fmoc-Tyr(Me)-OH or Fmoc-Tyr-OH


Fmoc-N-methyl-O-methyl-L-tyrosine (1260595-45-6) cannot be substituted by simpler analogs like Fmoc-O-methyl-L-tyrosine (Fmoc-Tyr(Me)-OH) or unmodified Fmoc-L-tyrosine without fundamentally altering key physicochemical and synthetic properties. The dual N- and O-methylation in this compound creates a unique combination of increased lipophilicity (XLogP3 = 4.8) [1] and a reduced hydrogen bond donor count (1) [1], compared to Fmoc-Tyr(Me)-OH (XLogP3 = 4.6, HBD = 2) and Fmoc-Tyr-OH (XLogP3 = 4.3, HBD = 3) . This translates into significantly different peptide permeability and stability profiles. Furthermore, the N-methyl group enables the synthesis of N-methylated peptide backbones, a modification known to enhance metabolic stability and oral bioavailability, which cannot be achieved with non-N-methylated analogs [2].

Quantitative Evidence for Selecting Fmoc-N-methyl-O-methyl-L-tyrosine (1260595-45-6) Over Analogs


Comparative Lipophilicity (XLogP3) Advantage of Fmoc-N-methyl-O-methyl-L-tyrosine

Fmoc-N-methyl-O-methyl-L-tyrosine exhibits a computed XLogP3 value of 4.8 [1], which is higher than that of its singly O-methylated analog, Fmoc-O-methyl-L-tyrosine (XLogP3 = 4.6) , and the non-methylated Fmoc-L-tyrosine (XLogP3 = 4.3) . This increased lipophilicity is a direct consequence of the dual N- and O-methylation.

Peptide Drug Design Physicochemical Property Optimization Lipophilicity

Reduced Hydrogen Bond Donor Count for Enhanced Permeability

Fmoc-N-methyl-O-methyl-L-tyrosine possesses only one hydrogen bond donor (HBD), specifically the carboxylic acid proton [1]. In contrast, Fmoc-O-methyl-L-tyrosine has two HBDs (carboxylic acid and the secondary amine) , and Fmoc-L-tyrosine has three HBDs (carboxylic acid, secondary amine, and phenolic hydroxyl) . The reduction in HBD count, achieved through N- and O-methylation, is a well-established strategy to improve passive membrane permeability.

Drug Design Physicochemical Property Optimization Membrane Permeability

Enabling N-Methylation for Enhanced Peptide Stability and Permeability

The N-methyl group in Fmoc-N-methyl-O-methyl-L-tyrosine is essential for incorporating N-methylated amino acids into peptide backbones. A study by Ovadia et al. (2011) on multiple N-methylated cyclic hexapeptides demonstrated that this modification can lead to a substantial increase in intestinal permeability in a Caco-2 model, with 10 out of 54 analogs showing high permeability (Papp > 1 x 10⁻⁵ cm/s) comparable to transcellular markers [1]. In contrast, analogs without N-methylation typically exhibit poor permeability (Papp < 1 x 10⁻⁶ cm/s).

Peptide Therapeutics Pharmacokinetics Metabolic Stability

High Purity Specification (≥99% HPLC) for Reliable SPPS

Fmoc-N-methyl-O-methyl-L-tyrosine is commercially available with a high purity specification of ≥99% (HPLC) . This level of purity is comparable to, or slightly lower than, some batches of its O-methyl analog Fmoc-Tyr(Me)-OH, which can reach ≥99.5% (Chiral HPLC) , but is considered high-grade for an N-methylated amino acid. High purity is critical for minimizing deletion sequences and side reactions during solid-phase peptide synthesis, ensuring high-fidelity peptide products.

Peptide Synthesis Quality Control SPPS

Absence of Phenolic Hydroxyl Side Reactions During SPPS

The O-methyl group in Fmoc-N-methyl-O-methyl-L-tyrosine permanently protects the tyrosine phenolic hydroxyl group, preventing side reactions such as acylation or oxidation during SPPS . In contrast, unprotected Fmoc-L-tyrosine requires careful handling to avoid these issues, which can lead to lower yields and product heterogeneity. This feature is also present in Fmoc-O-methyl-L-tyrosine, but the target compound uniquely combines it with N-methylation.

Solid-Phase Peptide Synthesis Side Reaction Prevention Amino Acid Protection

Key Application Scenarios for Fmoc-N-methyl-O-methyl-L-tyrosine (CAS 1260595-45-6) in Research and Development


Design of Orally Bioavailable Peptide Therapeutics

Fmoc-N-methyl-O-methyl-L-tyrosine is an ideal building block for creating peptide drug candidates with enhanced oral bioavailability. Its high lipophilicity (XLogP3 = 4.8) and reduced hydrogen bond donor count (1) [1] are key physicochemical drivers of improved membrane permeability. This is further supported by class-level evidence showing that N-methylation can increase intestinal permeability by over 10-fold in Caco-2 assays [2]. Researchers aiming to develop oral peptide drugs should prioritize this compound to leverage these advantages.

Synthesis of Metabolically Stable Peptide Analogs

The N-methyl group in this compound is a cornerstone modification for conferring resistance to proteolytic degradation [1]. By incorporating Fmoc-N-methyl-O-methyl-L-tyrosine into a peptide sequence, researchers can shield the peptide backbone from enzymatic cleavage, thereby extending its in vivo half-life. This is a critical requirement for developing long-acting therapeutic peptides and for use in biological studies where peptide stability is paramount.

High-Fidelity Solid-Phase Peptide Synthesis (SPPS)

With a commercial purity specification of ≥99% (HPLC) [1] and a permanently protected phenolic side chain [2], this building block is optimized for high-fidelity SPPS. The high purity minimizes the risk of deletion sequences and other synthesis errors, while the O-methyl group eliminates potential side reactions at the tyrosine hydroxyl. This combination ensures robust, reproducible peptide synthesis, making it a preferred choice for demanding research and development projects.

Construction of Peptide Libraries for Structure-Activity Relationship (SAR) Studies

The unique structural features of this compound—specifically the dual N- and O-methylation pattern—make it a valuable tool for generating diverse peptide libraries for SAR studies. By comparing peptides containing this residue with those containing Fmoc-Tyr(Me)-OH or Fmoc-Tyr-OH, researchers can precisely map the impact of lipophilicity (ΔXLogP3 of +0.2 to +0.5) [1] and hydrogen bonding potential on biological activity and pharmacokinetic properties.

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